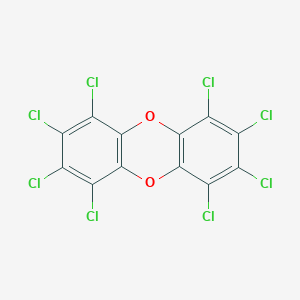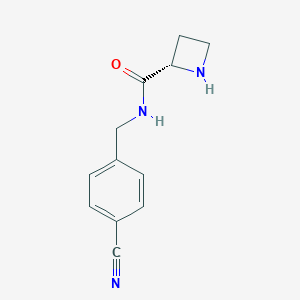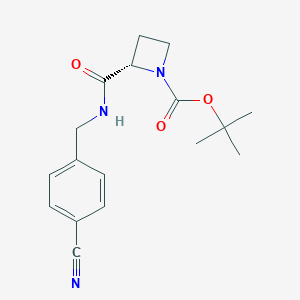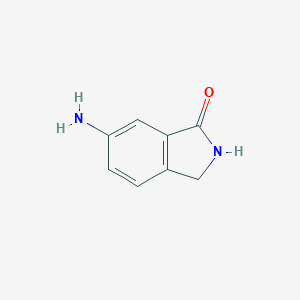
4-Formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide
Overview
Description
4-Formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide (4F-NDMIS) is an organic compound that has recently been gaining attention for its potential applications in scientific research. It is a highly polar, water-soluble compound that has been studied for its ability to act as a catalyst in a variety of reactions. 4F-NDMIS has been used in a variety of laboratory experiments, ranging from synthetic organic chemistry to biochemistry, and has been shown to have a wide range of potential applications.
Scientific Research Applications
Antitumor Applications
4-Formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide derivatives have demonstrated potential as antitumor agents. A study by Gadad et al. (1999) synthesized compounds in this series showing significant cytotoxic effects against a variety of human tumor cell lines, including solid tumors like lung, colon, and breast cancer, as well as leukemia and renal cancer.
Tautomeric Behavior Investigation
The tautomeric forms of sulfonamide derivatives, closely related to this compound, have been studied for their pharmaceutical and biological activities. Erturk et al. (2016) Erturk et al. (2016) used spectroscopic methods to identify different tautomeric forms, which are crucial in understanding their bioactivity.
Synthesis and Properties
Grozav et al. (2017) Grozav et al. (2017) explored the synthesis of N,N-disubstituted 5-formylimidazole-4-sulfonamides. Their study details the reaction processes and structural properties of these compounds, contributing to the understanding of their potential applications.
Antibacterial Activity
The derivatives of this compound have been investigated for their antibacterial properties. Gadad et al. (2000) Gadad et al. (2000) synthesized compounds showing high antibacterial activity against Escherichia coli and Staphylococcus aureus, comparable to established antibiotics.
Formylation Methods
Research by Xiang Shijian et al. (2016) Shijian et al. (2016) describes an iron(III)-catalyzed C3-formylation reaction using DMSO as a carbon source. This study offers insights into efficient methods for introducing formyl groups into imidazole derivatives.
Impurity Identification in Fungicides
Kannoujia et al. (2023) Kannoujia et al. (2023) identified an impurity similar to this compound in the fungicide cyazofamid. Their work highlights the importance of identifying impurities in agrochemicals for safety and efficacy.
Enzyme Inhibition Studies
Research on sulfonamide derivatives, including structures similar to this compound, has been conducted to evaluate their potential as enzyme inhibitors. Ozgun et al. (2019) Ozgun et al. (2019) studied the inhibition of human carbonic anhydrases and acetylcholinesterase by sulfonamide derivatives.
Synthesis Techniques
Yu et al. (2015) Yu et al. (2015) developed a novel synthesis technique for imidazoles, showcasing the versatility of sulfonamides in synthesizing heterocyclic compounds.
Safety and Hazards
properties
IUPAC Name |
4-formyl-N,N-dimethylimidazole-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O3S/c1-8(2)13(11,12)9-3-6(4-10)7-5-9/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBTZETLXNQDZKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1C=C(N=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20439237 | |
| Record name | 4-Formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20439237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
140174-48-7 | |
| Record name | 4-Formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20439237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 140174-48-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl (2E)-3-[4-(benzyloxy)phenyl]prop-2-enoate](/img/structure/B131701.png)

![methyl (1S,3aS,3bS,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,6,9b,10,11-decahydroindeno[5,4-f]quinoline-1-carboxylate](/img/structure/B131703.png)









